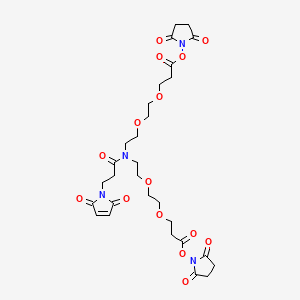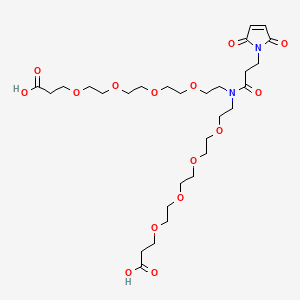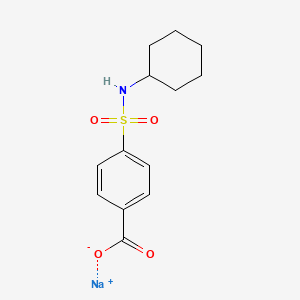
NSC23005 Sodium
Descripción general
Descripción
NSC 23005 sodio es un compuesto químico conocido por su potente capacidad para promover la expansión de células madre hematopoyéticas. Funciona como un inhibidor de la proteína p18INK, que juega un papel crucial en la regulación del ciclo celular. Este compuesto ha demostrado una promesa significativa tanto en modelos murinos como humanos por su efectividad en la expansión de células madre hematopoyéticas .
Aplicaciones Científicas De Investigación
NSC 23005 sodio tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Su aplicación principal es la promoción de la expansión de células madre hematopoyéticas, que son esenciales para la formación de células sanguíneas. Este compuesto ha demostrado ser efectivo tanto en modelos murinos como humanos, lo que lo convierte en una herramienta valiosa para la investigación en biología de células madre y medicina regenerativa . Además, NSC 23005 sodio no exhibe citotoxicidad significativa hacia las células madre hematopoyéticas o las células de leucemia, lo que destaca aún más su potencial para aplicaciones terapéuticas .
Mecanismo De Acción
El mecanismo de acción de NSC 23005 sodio implica su inhibición de la proteína p18INK, que es un regulador clave del ciclo celular. Al inhibir p18INK, NSC 23005 sodio promueve la división y expansión de células madre hematopoyéticas. Este proceso implica la activación de las cinasas dependientes de ciclinas 4 y 6 (CDK4/6), que son cruciales para la progresión del ciclo celular .
Análisis Bioquímico
Biochemical Properties
NSC23005 Sodium interacts with the p18 protein, a member of the INK4 family of cyclin-dependent kinase inhibitors . By inhibiting p18, this compound promotes the division of HSCs . The nature of this interaction is inhibitory, with this compound preventing the normal function of p18 .
Cellular Effects
This compound has a profound effect on various types of cells, particularly HSCs . It influences cell function by promoting the division of HSCs, which can impact cell signaling pathways and gene expression . This can lead to changes in cellular metabolism, particularly in the context of cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the p18 protein . This inhibition leads to the activation of CDK4/6, which promotes the division of HSCs .
Temporal Effects in Laboratory Settings
The effects of this compound on HSCs are observed over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is known to interact with the p18 protein, but the specific enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, are not clearly defined in the literature .
Métodos De Preparación
La preparación de NSC 23005 sodio implica rutas sintéticas que típicamente incluyen la disolución del compuesto en dimetilsulfóxido (DMSO) para crear una solución madre. Por ejemplo, 2 mg del fármaco se pueden disolver en 50 μL de DMSO para lograr una concentración de 40 mg/mL . Los métodos de producción industrial para NSC 23005 sodio no están ampliamente documentados, pero el compuesto está disponible en diversas cantidades para fines de investigación .
Análisis De Reacciones Químicas
NSC 23005 sodio experimenta varios tipos de reacciones químicas, incluyendo oxidación, reducción y sustitución los principales productos formados a partir de estas reacciones están típicamente relacionados con su papel como inhibidor de p18INK, que promueve la expansión de células madre hematopoyéticas .
Comparación Con Compuestos Similares
NSC 23005 sodio es único en su potente capacidad para promover la expansión de células madre hematopoyéticas. Compuestos similares incluyen otros inhibidores de p18INK e inhibidores de cinasas dependientes de ciclinas, como Tacaciclib y Lerociclib . NSC 23005 sodio destaca por su alta eficacia y baja citotoxicidad, lo que lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
sodium;4-(cyclohexylsulfamoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S.Na/c15-13(16)10-6-8-12(9-7-10)19(17,18)14-11-4-2-1-3-5-11;/h6-9,11,14H,1-5H2,(H,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHFBDVMTRIQMW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16NNaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



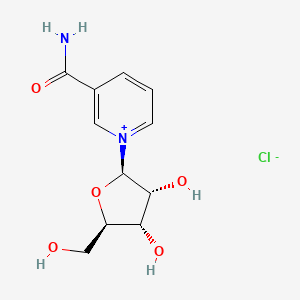

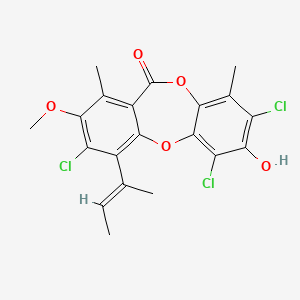





![N-[4-chloro-3-[(3-chlorobenzoyl)amino]phenyl]-6-[[7-(hydroxyamino)-7-oxoheptyl]amino]pyridine-3-carboxamide](/img/structure/B609588.png)

